Cas no 923719-88-4 (2-(2-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one)

2-(2-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one is a synthetic compound with notable structural features. It exhibits a 1,2,3,4-tetrahydroquinazolin-4-one core, providing a versatile platform for further chemical modifications. The presence of a 2-methylphenyl group enhances its potential in various chemical reactions, offering opportunities for diverse synthetic applications. This compound is suitable for research in medicinal chemistry and material science due to its unique structure and reactivity.
2-(2-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one structure
923719-88-4 structure
Product Name:2-(2-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one
CAS No:923719-88-4
MF:C15H14N2O
MW:238.284463405609
CID:5449039
PubChem ID:16351577
Update Time:2025-07-21

2-(2-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-(2-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one
    • EN300-26866960
    • AKOS016872580
    • 923719-88-4
    • AKOS001299003
    • CHEMBL3594130
    • BDBM50104297
    • SCHEMBL24743516
    • Z48978379
    • 2,3-Dihydro-2-(2-methylphenyl)-4(1H)-quinazolinone
    • Inchi: 1S/C15H14N2O/c1-10-6-2-3-7-11(10)14-16-13-9-5-4-8-12(13)15(18)17-14/h2-9,14,16H,1H3,(H,17,18)
    • InChI Key: HEXRIGFWUUMZHO-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC=C2)C(=O)NC1C1=CC=CC=C1C

Computed Properties

  • Exact Mass: 238.110613074g/mol
  • Monoisotopic Mass: 238.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • Density: 1.160±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 516.9±50.0 °C(Predicted)
  • pka: 12.45±0.40(Predicted)

2-(2-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26866960-0.05g
2-(2-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one
923719-88-4 95.0%
0.05g
$2755.0 2025-03-20
1PlusChem
1P029IVA-50mg
2-(2-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one
923719-88-4 95%
50mg
$3467.00 2024-04-20

Additional information on 2-(2-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one

Introduction to 2-(2-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one (CAS No. 923719-88-4)

2-(2-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one, identified by the Chemical Abstracts Service Number (CAS No.) 923719-88-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the tetrahydroquinazoline class, a structural motif known for its broad spectrum of biological activities. The presence of a methylphenyl (anisole) substituent at the 2-position and the tetrahydroquinazoline core contribute to its unique chemical properties and potential therapeutic applications.

The molecular structure of 2-(2-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one features a fused ring system consisting of a benzene ring connected to a piperazine-like ring. This configuration is conducive to interactions with biological targets, making it a valuable scaffold for drug discovery. The compound’s stability and solubility characteristics have been optimized for various experimental conditions, facilitating its use in both in vitro and in vivo studies.

Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of how 2-(2-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one interacts with biological receptors. Studies indicate that the compound exhibits high binding affinity for certain enzyme and receptor targets, which are implicated in various diseases. For instance, preliminary research suggests that this molecule may inhibit the activity of enzymes involved in inflammation and oxidative stress pathways. These findings align with the growing interest in developing small-molecule inhibitors for chronic inflammatory disorders.

The synthesis of 2-(2-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one involves multi-step organic reactions that highlight the synthetic versatility of tetrahydroquinazoline derivatives. Researchers have developed efficient synthetic routes that minimize side reactions and maximize yield. These methodologies are crucial for scaling up production for preclinical and clinical trials. The compound’s synthesis typically begins with the condensation of an appropriate aniline derivative with a ketone under basic conditions, followed by cyclization and functional group modifications.

In vitro pharmacological studies have demonstrated promising results regarding the therapeutic potential of 2-(2-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one. Specifically, it has shown inhibitory effects on kinases and other enzymes that play roles in cancer progression. The compound’s ability to modulate these enzymatic pathways makes it a candidate for further investigation as an anticancer agent. Additionally, its interaction with DNA repair mechanisms has been explored in some studies, suggesting potential applications in chemoprevention.

The pharmacokinetic profile of 2-(2-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one is another critical aspect that has been examined. Early pharmacokinetic studies indicate that the compound exhibits moderate oral bioavailability and favorable metabolic stability. These properties are essential for its development into a viable therapeutic agent. Further studies are ongoing to optimize its pharmacokinetic parameters through structural modifications.

One of the most intriguing aspects of 2-(2-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one is its potential role in central nervous system (CNS) disorders. Preclinical data suggest that the compound may interact with neurotransmitter systems relevant to neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The ability of this molecule to cross the blood-brain barrier has been investigated using advanced imaging techniques and computational models. These studies provide insights into its potential as a neuroprotective agent.

The safety profile of 2-(2-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one has also been evaluated through acute toxicity assays and chronic exposure studies. Preliminary results indicate that the compound is well-tolerated at therapeutic doses but may exhibit mild hepatotoxicity at higher concentrations. Understanding these toxicological profiles is crucial for designing safe clinical trials and ensuring patient safety during drug development.

Recent collaborations between academic institutions and pharmaceutical companies have accelerated research on (CAS No.) 923719-88-4 derivatives. These partnerships leverage cutting-edge technologies such as high-throughput screening (HTS) and artificial intelligence (AI)-assisted drug design to identify novel analogs with enhanced efficacy and reduced side effects. The integration of machine learning algorithms has significantly sped up the process of virtual screening and lead optimization.

The regulatory landscape for (product name) 923719-88-4 is evolving alongside advancements in drug development methodologies. Regulatory agencies now encourage innovative approaches such as adaptive clinical trials and real-world evidence generation to expedite approvals for promising candidates like this one. This shift toward more flexible regulatory frameworks bodes well for compounds showing early signs of clinical efficacy.

Future directions in research on (product name) include exploring its potential as an adjuvant therapy alongside existing treatments for various diseases. Combination therapy strategies have shown greater success rates compared to monotherapy in many clinical trials. Additionally, investigating the compound’s role in precision medicine—tailoring treatments based on individual genetic profiles—could unlock new therapeutic possibilities.

In conclusion,(product name) (CAS No.) 923719-88-4 stands out as a promising candidate for further pharmaceutical development due to its unique chemical structure and diverse biological activities. Ongoing research efforts aim to elucidate its mechanisms of action and optimize its pharmacological properties for clinical applications across multiple therapeutic areas.

Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD